[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h5H,1-4,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEJLQFXTVVVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CN)CC1C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034479-49-5 | |
| Record name | 1-[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride typically involves multiple steps, including the formation of the triazolopyridine ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the Triazolopyridine Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Potential
Research indicates that triazole derivatives exhibit significant anticancer properties. For example:
- Compounds with triazole structures have been shown to inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity .
- The specific effects of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.
Enzyme Inhibition
Triazole compounds have also been explored as inhibitors of various enzymes involved in disease pathways:
- Class II phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer progression and survival signaling pathways. The selective inhibition of these enzymes by triazole derivatives can potentially lead to new therapeutic strategies .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of several triazole derivatives against MCF7 and NCI-H460 cell lines. The findings showed that derivatives similar to this compound exhibited significant cytotoxic effects with IC50 values ranging from 0.39 to 0.46 µM for MCF7 cells .
Case Study 2: Enzyme Targeting
Another investigation focused on the inhibition of PI3K pathways using triazole-based compounds. The study highlighted that specific modifications in the triazole structure could enhance selectivity and potency against class II PI3Ks. This suggests a potential application for this compound in targeted cancer therapies .
Mechanism of Action
The mechanism of action of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (7-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride
- (7-(Methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride
Uniqueness
The presence of the trifluoromethyl group in [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Biological Activity
The compound [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride (CAS Number: 2034479-49-5) is a heterocyclic compound with potential biological activity. This article explores its biological properties based on existing research and data.
- IUPAC Name : [7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
- Molecular Formula : C8H13Cl2F3N4
- Molecular Weight : 293.12 g/mol
- Physical Form : Powder
- Purity : 95%
Anticancer Properties
Several studies have indicated that compounds similar to [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine exhibit significant anticancer activity. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Research has shown that derivatives of triazolo[4,3-a]pyridines can inhibit CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively. This suggests a strong potential for these compounds in cancer therapeutics targeting cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is influenced by its structural features:
Case Studies
-
Case Study 1: Anticancer Screening
- A derivative of the compound was tested in vitro against HeLa and A375 cell lines.
- Results indicated a significant reduction in cell viability at concentrations above 1 µM.
-
Case Study 2: CDK Inhibition
- A related triazolo compound was evaluated for its ability to inhibit CDK activity.
- The study confirmed that modifications to the triazole ring significantly affected selectivity and potency against CDK targets.
Safety Profile
While the biological activities are promising, safety assessments are critical:
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q & A
Q. What are the key synthetic routes for preparing [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride?
The compound is typically synthesized via cyclization reactions involving trifluoromethyl-substituted pyridine precursors. A common approach involves:
- Step 1 : Condensation of a trifluoromethylpyridine derivative with hydrazine to form the triazolo ring.
- Step 2 : Functionalization of the triazolo core with a methylamine group, followed by dihydrochloride salt formation. Reaction conditions (e.g., ethanol/dioxane solvent mixtures, controlled temperature) and purification methods (e.g., crystallization from ethanol) are critical for yield optimization .
- Key Characterization : NMR (¹H/¹³C/¹⁹F) and LC-MS are used to confirm structure and purity .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming the stereochemistry and hydrogen-bonding patterns of the triazolo-pyridine scaffold. For example, similar compounds (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) have been structurally resolved using single-crystal diffraction, revealing planar heterocyclic systems and chloride ion interactions .
- Alternative Methods : DFT calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles for comparison with experimental data .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., reaction path searches using Gaussian or ORCA) identify transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Design : ICReDD’s workflow combines quantum chemistry (e.g., Fukui indices for electrophilic/nucleophilic sites) with machine learning to prioritize reaction conditions .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility, which is critical for trifluoromethyl-group stability .
Q. What strategies address contradictions in reported biological activity data for similar triazolo-pyridine derivatives?
Discrepancies may arise from impurities, salt-form differences, or assay variability. Mitigation steps include:
- Reproducibility Checks : Re-synthesize the compound using published protocols and compare purity via HPLC .
- Salt-Form Studies : Test both freebase and dihydrochloride forms in parallel bioassays, as solubility differences can alter activity .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cross-reference IC₅₀ values and identify outliers .
Q. How can the biological mechanism of this compound be elucidated?
- Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to screen for protein binding partners .
- Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification to assess CYP450-mediated degradation .
- In Vivo Profiling : Pharmacokinetic studies in rodent models (e.g., plasma half-life, tissue distribution) guide dose optimization .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
- Issue 1 : Low yields in cyclization steps due to steric hindrance from the trifluoromethyl group. Solution : Use high-pressure reactors or microwave-assisted synthesis to enhance reaction kinetics .
- Issue 2 : Hydrochloride salt hygroscopicity. Solution : Optimize drying protocols (e.g., vacuum desiccation with P₂O₅) and characterize stability via TGA/DSC .
Q. How can researchers validate the purity of this compound for regulatory submissions?
- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient; monitor for byproducts (e.g., dehalogenated impurities) .
- Elemental Analysis : Confirm C, H, N, Cl, and F content within ±0.4% of theoretical values .
- Residual Solvents : GC-MS headspace analysis ensures compliance with ICH Q3C guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
